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Compound of Interest

Compound Name: 3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917

An In-Depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Synthesis, Characterization,
and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxybiphenyl
(CAS No. 74447-73-7), a key intermediate in the fields of pharmaceutical development and
materials science. We will delve into its fundamental properties, field-proven synthetic
methodologies, analytical characterization, and critical applications, offering insights grounded
in established chemical principles.

Core Molecular Profile

3-Bromo-4-methoxybiphenyl, also known by its IUPAC name 2-bromo-1-methoxy-4-
phenylbenzene, is a disubstituted biphenyl.[1] The biphenyl framework is a privileged scaffold
in medicinal chemistry, and the specific arrangement of the bromo and methoxy substituents
provides a versatile platform for synthetic elaboration.

The bromine atom serves as a highly effective synthetic handle, primarily for palladium-
catalyzed cross-coupling reactions, while the methoxy group influences the electronic
properties and metabolic stability of derivative compounds.

Key Molecular and Physicochemical Data

The fundamental properties of 3-Bromo-4-methoxybiphenyl are summarized below. It is
important to note that while some physical properties are derived from experimental data for
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analogous compounds, others are computationally predicted and should be considered as

estimates.
Property Value Source
Molecular Formula C13H11BrO [1112]
Molecular Weight 263.13 g/mol [1][2]
CAS Number 74447-73-7 [11[2]
IUPAC Name 2-bromo-1-methoxy-4- 1]

phenylbenzene

Density (Predicted) 1.35 g/cm3
Boiling Point (Predicted) 333.8 °C at 760 mmHg
Flash Point (Predicted) 137.7 °C
LogP (Predicted) 4.2 [1][3]

Synthesis of the Biphenyl Core: The Suzuki-Miyaura
Cross-Coupling

The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed
Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic
synthesis due to its high functional group tolerance, mild conditions, and the commercial
availability of boronic acid reagents.

A plausible and robust strategy for synthesizing 3-Bromo-4-methoxybiphenyl involves
coupling a suitably substituted aryl halide with a corresponding arylboronic acid. The following
protocol is a representative, self-validating system based on established methodologies for this
class of transformation.

Expert Rationale for Experimental Choices

o Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPhs)4 can be used
directly, a combination of a Pd(Il) precursor like Pd(OAc)z and a phosphine ligand is often
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more practical and versatile. The ligand stabilizes the palladium center and facilitates the
catalytic cycle.

o Base: A base, typically a carbonate (K2COs, Cs2COs3) or phosphate (KsPOa4), is essential. Its
role is to activate the boronic acid by forming a more nucleophilic boronate species, which
facilitates the crucial transmetalation step.

e Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is
common. This biphasic system effectively dissolves both the organic substrates and the
inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Base (e.g., K2CO3)

Transmetalation

Ar2-B(OR)2
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

Reactants: 2,4-Dibromoanisole and Phenylboronic acid.

» Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, combine 2,4-dibromoanisole (1.0 equiv.), phenylboronic acid (1.1 equiv.),
and potassium carbonate (2.5 equiv.).

 Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert
gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free
environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

e Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1
mixture of toluene and water. Subsequently, add the palladium catalyst, such as Palladium(Il)
acetate (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).

o Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture
vigorously for 6-12 hours. Reaction progress should be monitored by TLC or LC-MS to
confirm the consumption of the starting material.

» Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the
mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous
layer twice more with ethyl acetate.

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. The resulting crude
product can be purified by flash column chromatography on silica gel to yield pure 3-Bromo-
4-methoxybiphenyl.

Applications in Drug Discovery and Materials
Science
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3-Bromo-4-methoxybiphenyl is not typically an end-product but rather a strategic
intermediate. Its value lies in the ability to undergo further, selective chemical transformations.

Role as a Pharmaceutical Building Block

The biphenyl moiety is present in numerous approved drugs. The bromine atom on the 3-
Bromo-4-methoxybiphenyl scaffold allows for subsequent cross-coupling reactions, enabling
the introduction of complex heterocyclic systems or other pharmacophores. This sequential,
controlled approach is fundamental to building libraries of potential drug candidates for
structure-activity relationship (SAR) studies. For instance, related bromo-biphenyl
intermediates are crucial for synthesizing molecules with applications as kinase inhibitors or in
other therapeutic areas.

Precursor for Functional Materials

In materials science, extended 1t-conjugated systems are essential for creating organic
semiconductors and light-emitting materials. These materials are at the heart of technologies
like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Starting with 3-Bromo-
4-methoxybiphenyl, scientists can perform further coupling reactions to extend the conjugated
system, thereby tuning the electronic and photophysical properties (e.g., charge mobility,
emission wavelength) of the final material.

Analytical Characterization Workflow

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of
the synthesized compound.

Workflow for Compound Validation
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Caption: A standard workflow for the analytical validation of a synthesized intermediate.

Expected Spectroscopic Sighatures

¢ 1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the
presence of two distinct aromatic rings. Key signals would include:

o Asinglet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH?3)
group.
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o A series of multiplets in the aromatic region (approx. 6.9-7.7 ppm) for the 8 aromatic
protons. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend
on the coupling constants between adjacent protons on each ring.

e 13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 distinct
carbon atoms.

o Asignal around 55-56 ppm for the methoxy carbon.

o Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached
to the bromine (C-Br) would appear around 112-115 ppm, while the carbon attached to the
methoxy group (C-O) would be significantly downfield, around 155-160 ppm.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]* due to the presence of bromine (“°Br and 8Br in an approximate 1:1
ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 262 and 264.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Bromo-4-
methoxybiphenyl must be handled with appropriate precautions.

GHS Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the
following hazards:

e H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]

o H335: May cause respiratory irritation.[3]

Mandatory Handling Protocols

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety glasses with side shields, and a lab coat.
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» Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation
of dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

o Spill & Disposal: In case of a spill, contain the material and clean up using appropriate
absorbent materials. Dispose of chemical waste in accordance with local, state, and federal
regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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